Indole-4,5,6,7-d4 is a deuterated analog of indole, a naturally occurring molecule found in plants and animals. The key difference lies in the replacement of four hydrogen atoms at positions 4, 5, 6, and 7 with deuterium (a heavier isotope of hydrogen). This isotopic substitution offers several advantages:
Indole-4,5,6,7-d4 has a slightly higher molecular weight compared to regular indole due to the presence of deuterium. This allows scientists to distinguish the labeled molecule from the unlabeled one during mass spectrometry analysis. This is particularly useful for quantifying indole levels in biological samples. Mass spectrometry is a powerful technique for identifying and measuring the abundance of molecules .
By using the labeled indole as an internal standard, researchers can account for variations during sample preparation and instrument fluctuations. This improves the accuracy and precision of the measurements .
Indole plays a crucial role in various biological processes. Indole-4,5,6,7-d4 can be used to trace the metabolic fate of indole in living organisms. Scientists can introduce the labeled indole into a system (e.g., cells, tissues) and then track its incorporation into downstream metabolites. By analyzing the distribution of the deuterium label in these metabolites using techniques like mass spectrometry, researchers gain insights into the specific pathways involved in indole metabolism.
For instance, studies have employed Indole-4,5,6,7-d4 to investigate the role of gut bacteria in indole metabolism and its potential impact on human health [].
Indole-4,5,6,7-d4 is a deuterated derivative of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of deuterium (d4) at the 4, 5, 6, and 7 positions alters its physical and chemical properties compared to non-deuterated indole. Indole itself is a fundamental structure in various natural products and pharmaceuticals, acting as a precursor to many biologically active compounds.
Indole-4,5,6,7-d4 itself doesn't possess a specific mechanism of action. Its primary function lies in aiding the study of other compounds through its application in NMR spectroscopy. The deuteration allows for distinct peak identification in the NMR spectrum, facilitating the analysis of reaction products or complex biological mixtures containing indole-based molecules [].
Similar to regular indole, Indole-4,5,6,7-d4 is likely to exhibit mild to moderate toxicity. Detailed safety information specific to Indole-4,5,6,7-d4 might be limited due to its use as a research chemical. However, it's advisable to handle it with standard laboratory precautions, including wearing gloves, eye protection, and working in a fume hood [].
Indoles are known for their diverse biological activities. Indole-4,5,6,7-d4 may exhibit similar properties due to its structural resemblance to other indoles:
Several methods exist for synthesizing Indole-4,5,6,7-d4:
Indole-4,5,6,7-d4 has potential applications in various fields:
Interaction studies involving Indole-4,5,6,7-d4 focus on its binding affinity and metabolic pathways:
Indole-4,5,6,7-d4 shares similarities with several other compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Indole | Basic structure with varying substituents | Precursor to serotonin and tryptophan |
| Tryptophan | An amino acid derived from indole | Essential for protein synthesis |
| Skatole (3-methylindole) | Methyl group at position 3 | Known for its role in odor production |
| 5-Hydroxyindole | Hydroxyl group at position 5 | Involved in neurotransmitter pathways |
| 1-Methylindole | Methyl group at position 1 | Exhibits different biological activities |
Indole-4,5,6,7-d4's uniqueness lies primarily in its isotopic labeling which provides advantages in studying metabolic pathways and interactions without altering the compound's fundamental biological properties.
Indole derivatives continue to be essential in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The study of compounds like Indole-4,5,6,7-d4 contributes significantly to our understanding of these complex interactions.
Indole-4,5,6,7-d4 is defined by its molecular formula C₈H₃D₄N and a molecular weight of 121.17 g/mol. The deuteration pattern involves the replacement of hydrogen atoms at the 4, 5, 6, and 7 positions of the indole scaffold, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Deuterium Incorporation:
Spectroscopic Signatures:
| Property | Indole | Indole-4,5,6,7-d4 |
|---|---|---|
| Molecular Formula | C₈H₇N | C₈H₃D₄N |
| Molecular Weight (g/mol) | 117.15 | 121.17 |
| Deuterium Positions | N/A | 4, 5, 6, 7 |
| Key MS Fragment | m/z 117 | m/z 121 |
The synthesis of deuterated indoles emerged in the mid-20th century to address challenges in tracking metabolic pathways and quantifying endogenous compounds. Early methods relied on Fischer indole synthesis using deuterated precursors, but these often resulted in partial deuterium loss due to proton exchange under acidic conditions.
Deuterated indoles gained prominence in plant biology for studying auxins like indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), where isotopic labels enabled precise tracking of biosynthesis and transport.
Indole-4,5,6,7-d4 serves as a critical tool in analytical and metabolic studies due to its stability, distinct mass signature, and compatibility with biological systems.
Mass Spectrometry Internal Standards:
Metabolic Pathway Analysis:
Pharmaceutical Development:
High-resolution mass spectrometry constitutes the primary analytical technique for characterizing the fragmentation behavior and isotopic composition of Indole-4,5,6,7-d4. Electrospray ionization high-resolution mass spectrometry provides comprehensive structural information through detailed fragmentation pattern analysis [5] [6].
The molecular ion of Indole-4,5,6,7-d4 appears at m/z 121 in positive ionization mode, representing the protonated species [M+H]+ [5] [6]. The isotopic pattern demonstrates characteristic deuterium incorporation, with the base peak shifted by 4 mass units compared to the unlabeled indole parent compound. Mass spectrometric fragmentation follows established pathways observed in indole derivatives, with several distinctive features attributable to deuterium substitution [7] [8].
Primary fragmentation pathways include the loss of the amino group (17 Da) generating an ion at m/z 104, followed by ring contraction processes yielding fragments at m/z 96 [7]. Additional characteristic fragments appear at m/z 91, corresponding to tropylium-like rearrangement products, and m/z 78, representing benzene ring-derived species [9] [7]. The deuterium atoms at positions 4, 5, 6, and 7 significantly influence the fragmentation pattern, providing diagnostic information for structural confirmation [10] [7].
Atmospheric pressure chemical ionization demonstrates enhanced sensitivity for Indole-4,5,6,7-d4 analysis compared to electrospray ionization, particularly for non-polar indole derivatives [5] [6]. The method achieves detection limits in the nanogram range with excellent specificity for deuterated analogs when employed with multiple reaction monitoring techniques [5] [6].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization and isotopic purity assessment for Indole-4,5,6,7-d4 through multinuclear approaches [11] [12]. Proton nuclear magnetic resonance spectroscopy reveals the selective deuteration pattern by the absence of signals corresponding to positions 4, 5, 6, and 7 of the benzene ring [11] [12].
The remaining proton signals in the ¹H nuclear magnetic resonance spectrum include the nitrogen-hydrogen proton at approximately 10.95 parts per million, the carbon-2 proton at 7.02 parts per million, and the carbon-3 proton at 6.52 parts per million [11] [12]. These chemical shifts demonstrate minimal perturbation compared to the unlabeled parent compound, confirming that deuterium substitution does not significantly alter the electronic environment of the pyrrole ring [11] [12].
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon skeleton and deuterium incorporation effects [11] [12]. The quaternary carbons C-3a and C-7a appear at 127.8 and 136.1 parts per million respectively, while the pyrrole ring carbons C-2 and C-3 resonate at 124.5 and 102.3 parts per million [11] [12]. Deuterium isotope effects on carbon-13 chemical shifts manifest as small upfield shifts for carbons directly bonded to deuterium atoms, providing additional confirmation of substitution pattern [13] [11].
Deuterium nuclear magnetic resonance spectroscopy serves as the most direct method for isotopic purity determination and positional analysis [14] [15]. The ²H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the deuterium atoms at positions 4, 5, 6, and 7, allowing quantitative assessment of deuterium incorporation at each site [14] [15]. Integration of deuterium signals relative to internal standards enables precise determination of isotopic enrichment levels [14] [15].
Liquid chromatography coupled with mass spectrometry provides robust methodology for isotopic purity assessment and impurity profiling of Indole-4,5,6,7-d4 [5] [16]. Reversed-phase chromatography using octadecyl stationary phases achieves excellent separation of deuterated and non-deuterated indole species [5] [17].
Mobile phase optimization employing formic acid in water and methanol gradients enables baseline resolution of isotopic variants [5] [6]. The chromatographic retention time of Indole-4,5,6,7-d4 differs slightly from unlabeled indole due to isotopic effects on hydrophobic interactions, facilitating separation of incompletely deuterated analogs [5] [6].
Mass spectrometric detection using multiple reaction monitoring allows simultaneous quantification of deuterated and non-deuterated species [5] [16]. The method monitors specific mass transitions for d0, d1, d2, d3, and d4 isotopomers, providing comprehensive isotopic distribution profiles [16] [18]. Calibration curves constructed using known isotopic mixtures enable accurate determination of isotopic purity typically exceeding 95% for high-quality Indole-4,5,6,7-d4 preparations [16] [18].
Peak purity assessment employs photodiode array detection to evaluate spectral homogeneity across chromatographic peaks [19]. Ultraviolet absorption spectra recorded during elution confirm the absence of co-eluting impurities and validate chromatographic separation efficiency [19]. Orthogonal chromatographic conditions using hydrophilic interaction liquid chromatography provide additional confirmation of isotopic purity [19].
Infrared and Raman spectroscopy provide complementary structural information for Indole-4,5,6,7-d4 through vibrational mode analysis [20] [21]. Deuterium substitution causes characteristic frequency shifts in vibrational modes involving carbon-hydrogen bonds at positions 4, 5, 6, and 7 [20] [22].
Fourier transform infrared spectroscopy reveals diagnostic changes in the benzene ring stretching and bending modes upon deuterium incorporation [20] [23]. The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen modes, typically shifted by factors of 1.35-1.41 reflecting the mass difference between hydrogen and deuterium [20] [23]. Ring breathing modes and out-of-plane deformation vibrations show characteristic isotopic shifts that serve as fingerprint regions for structural confirmation [20] [23].
Raman spectroscopy provides enhanced sensitivity for symmetric vibrational modes and offers complementary information to infrared analysis [20] [24]. The indole ring system exhibits strong Raman scattering for aromatic carbon-carbon stretching modes, which show subtle but measurable shifts upon deuterium substitution [20] [24]. Polarized Raman measurements enable determination of vibrational symmetry and assignment of normal modes [20] [25].
Density functional theory calculations using hybrid functionals such as B3LYP with basis sets including diffuse functions accurately predict vibrational frequencies for Indole-4,5,6,7-d4 [20] [21]. Computational modeling enables assignment of experimental vibrational bands and prediction of isotopic shift patterns [20] [22]. Harmonic frequency calculations provide scaling factors for correlation with experimental observations, while anharmonic corrections improve accuracy for hydrogen-deuterium isotope effects [20] [26].